![molecular formula C18H13NO5 B2901183 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid CAS No. 892218-38-1](/img/structure/B2901183.png)
2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid
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Overview
Description
“2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid” is a chemical compound with the molecular formula C18H13NO5 and a molecular weight of 323.30 . It is a specialty product used for proteomics research .
Synthesis Analysis
The synthesis of 2-Phenyl-quinoline-4-carboxylic acid derivatives, which includes “2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid”, has been achieved by following an optimized synthetic route . A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .Molecular Structure Analysis
The structure of “2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid” includes multiple aromatic rings, which are designed to form strong hydrophobic interactions with residues in the opening of the active site of certain enzymes .Chemical Reactions Analysis
The 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of Histone Deacetylase (HDAC) inhibitors, leading to the synthesis of potent new HDAC inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid” include a molecular weight of 323.30 . More specific properties such as melting point, solubility, and others may require further experimental analysis.Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s a specialty product used for probing protein interactions and dynamics within a biological context .
Histone Deacetylase Inhibition
Derivatives of 2-phenylquinoline-4-carboxylic acid have been discovered as novel histone deacetylase (HDAC) inhibitors. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. Inhibiting HDAC can be a potential therapeutic strategy for cancer treatment, and this compound serves as a lead structure for developing new anticancer drugs .
Anticancer Activity
The quinoline nucleus, which is part of this compound’s structure, has shown varied biological activities, including anticancer properties. Synthesizing derivatives of this compound has been an approach to evaluate and enhance its anticancer activity. It’s a promising avenue for developing new chemotherapeutic agents .
Mechanism of Action
Target of Action
The primary target of 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid is histone deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from ɛ-N-acetyl-lysine amino groups of histone proteins . They play a crucial role in the regulation of gene expression and are often associated with cancer development when dysregulated .
Mode of Action
This compound interacts with its targets, the HDACs, by forming strong hydrophobic interactions with residues in the opening of the HDAC active site . This interaction inhibits the activity of HDACs, leading to an increase in the acetylation levels of histone proteins .
Biochemical Pathways
The inhibition of HDACs affects the balance of acetylation levels, which significantly contributes to the modulation of cellular functions and activities . Overexpression and aberrant recruitment of HDACs are closely related to tumorigenesis and cancer aggravation .
Pharmacokinetics
Modifications to the quinoline-4-carboxylic acid derivatives, such as the introduction of two amino substituents, have been suggested to improve their physicochemical properties .
Result of Action
The molecular and cellular effects of the action of 2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid include the induction of G2/M cell cycle arrest and promotion of apoptosis . These effects contribute to its anticancer activity .
Action Environment
It’s worth noting that the presence of an aryl ring at the second position of quinoline-4-carboxylic acid derivatives has been reported to exhibit good antibacterial activity , suggesting that structural modifications can influence the compound’s action.
Safety and Hazards
As with all chemicals, “2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid” should be handled with care. It is intended for research use only and is not intended for diagnostic or therapeutic use . For specific safety and hazard information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
properties
IUPAC Name |
2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c20-17(21)10-24-12-7-5-11(6-8-12)16-9-14(18(22)23)13-3-1-2-4-15(13)19-16/h1-9H,10H2,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKSRDFEYZANBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)OCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid |
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